3,5-Bis(trimethylsilyl)benzoic acid
Overview
Description
3,5-Bis(trimethylsilyl)benzoic acid: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzoic acid core
Scientific Research Applications
Chemistry: 3,5-Bis(trimethylsilyl)benzoic acid is used as a reagent in organic synthesis, particularly in the protection of carboxylic acids and alcohols. It serves as a precursor for more complex molecules in synthetic chemistry.
Biology and Medicine: Research has shown that derivatives of this compound, such as TAC-101, have potential anti-cancer properties. TAC-101 has been studied for its ability to inhibit liver metastasis and induce apoptosis in cancer cells .
Industry: In the materials science industry, this compound is used in the development of organosilicate materials, which have applications in coatings and electronic devices .
Future Directions
The future directions for “3,5-Bis(trimethylsilyl)benzoic acid” could involve further exploration of its potential applications, particularly in the field of medicine. For example, studies have suggested that it may have antitumor effects, which could be further investigated for potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trimethylsilyl)benzoic acid typically involves the introduction of trimethylsilyl groups to a benzoic acid derivative. One common method is the reaction of 3,5-dibromobenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(trimethylsilyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The benzoic acid core can participate in redox reactions, although the silyl groups are generally inert under mild conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Reactions: Products with new functional groups replacing the trimethylsilyl groups.
Oxidation: Oxidized derivatives of the benzoic acid core.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Mechanism of Action
The mechanism of action of 3,5-Bis(trimethylsilyl)benzoic acid and its derivatives, such as TAC-101, involves binding to specific molecular targets. TAC-101, for example, binds to retinoic acid receptors, leading to the induction of apoptosis in cancer cells. This process involves the upregulation of Fas expression, which triggers cell death pathways .
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but with trifluoromethyl groups instead of trimethylsilyl groups.
Dimethyl terephthalate: Another benzoic acid derivative used in polymer synthesis.
1,4-Bis(trimethylsilyl)benzene: Similar organosilicon compound with different substitution pattern.
Uniqueness: 3,5-Bis(trimethylsilyl)benzoic acid is unique due to its dual trimethylsilyl groups, which provide steric protection and influence its reactivity. This makes it particularly useful in synthetic applications where selective reactions are required.
Properties
IUPAC Name |
3,5-bis(trimethylsilyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9H,1-6H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMGOOOEIGPKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)O)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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